

Synthesis of Long-Chain Diester Adipates: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bis(2-hexyldecyl) adipate	
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This document provides detailed application notes and experimental protocols for the synthesis of long-chain diester adipates. These compounds are of significant interest due to their applications as plasticizers, emollients, and lubricants in various industries, including pharmaceuticals and personal care products. The following sections detail common synthesis methodologies, quantitative data for process optimization, and step-by-step experimental protocols.

Introduction to Synthesis Methods

The synthesis of long-chain diester adipates is primarily achieved through three main routes: direct esterification of adipic acid, transesterification of a short-chain adipate ester, and enzymatic synthesis.

- Direct Esterification: This is the most prevalent method, involving the reaction of adipic acid
 with a long-chain alcohol in the presence of a catalyst. The reaction is typically driven to
 completion by the removal of water, a byproduct of the reaction. A variety of catalysts can be
 employed, ranging from traditional mineral acids to more modern solid acid and
 organometallic catalysts.
- Transesterification: In this method, a short-chain dialkyl adipate, such as dimethyl adipate, is reacted with a long-chain alcohol. This process is often catalyzed by titanates or enzymes



and is advantageous when the direct esterification is challenging or when starting from a more readily available short-chain ester.

• Enzymatic Synthesis: This "green" chemistry approach utilizes lipases as biocatalysts to perform the esterification or transesterification under milder reaction conditions. This method offers high selectivity and reduces the formation of byproducts and corrosive waste.

Comparative Data on Synthesis Methods

The choice of synthesis method and catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. The following tables summarize quantitative data from various reported synthesis protocols for different long-chain diester adipates.

Table 1: Synthesis of Dioctyl Adipate (DOA)



Catalyst	Alcohol	Molar Ratio (Alcohol :Acid)	Temper ature (°C)	Time (h)	Catalyst Loading	Yield/Co nversio n	Referen ce
Sulfuric Acid	2- Ethylhex anol	Not Specified	Boiling with micro- vacuum	Not Specified	Not Specified	Not Specified	[1]
Tetrabuty I titanate & p-TSA	2- Ethylhex anol	2.3-2.5 : 1	120-130 (Stage 1), 160- 170 (Stage 2)	~1.5 (Stage 1), ~3 (Stage 2)	0.8-1.2% of total reactants	>98% (Esterific ation Rate)	None
Magnetic Solid Superaci d (SO ₄ ²⁻ /F e ₃ O ₄ - ZrO ₂)	n- Octanol	3.2 : 1	155	2	1.5% of total reactants	99.4% (Conversi on)	[2]
Solid Superaci d Resin	Octanol	Not Specified	Reflux	2.3	Not Specified	Not Specified	[3]

Table 2: Synthesis of Diisononyl Adipate (DINA) and Diisodecyl Adipate (DIDA)



Produ ct	Cataly st	Alcoho I	Molar Ratio (Alcoh ol:Acid)	Tempe rature (°C)	Time (h)	Cataly st Loadin g	Yield/C onvers ion	Refere nce
DIDA	Sulfuric Acid or p-TSA	Isodecy I Alcohol	Not Specifie d	Heat to drive off water	Not Specifie d	Not Specifie d	High Purity	[4]
DIDA	Titanate Esters or Stanno us Oxide	Decyl Alcohol	Excess Alcohol	240- 260	3-4	Not Specifie d (e.g., 3kg for 1.5T adipic acid)	Acid value < 0.2 mg KOH/g	[5]
DINA	Sulfuric Acid or p-TSA	Isonony I Alcohol	2.2-2.6 : 1	Not Specifie d	Not Specifie d	0.5-1.5 wt% of adipic acid	92-95% (Yield)	[6]

Table 3: Enzymatic Synthesis of Long-Chain Adipate Esters



Produ ct	Enzym e	Alcoho I	Molar Ratio (Alcoh ol:Acid)	Tempe rature (°C)	Time (h)	Enzym e Loadin g	Yield/C onvers ion	Refere nce
Di(2- ethylhe xyl) adipate	Candid a antarcti ca lipase B	2- Ethylhe xanol	Not Specifie d	50	3	Not Specifie d	~100% (Yield)	[7]
Various Adipate Esters	Immobil ized Lipase (C. rugosa, R. miehei, C. antarcti ca)	C2-C18 Alcohol s	1:1 to 6:1	30-70	>2	Not Specifie d	Not Specifie d	[8]

Experimental Protocols

The following are detailed protocols for the synthesis of long-chain diester adipates based on the cited literature.

Protocol 1: Synthesis of Dioctyl Adipate (DOA) using a Titanate/p-TSA Catalyst

This protocol is based on a two-stage industrial process for producing high-purity DOA.

Materials:

- Adipic Acid
- 2-Ethylhexanol (Octanol)



- Tetrabutyl titanate (TBT)
- p-Toluenesulfonic acid (p-TSA)
- 5% Sodium Carbonate Solution
- Deionized Water

Equipment:

- Reaction kettle with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)
- Heating mantle
- Vacuum distillation apparatus

Procedure:

Stage 1: Low-Temperature Dehydration

- Charge the reaction kettle with high-purity adipic acid and 2-ethylhexanol in a molar ratio of 1:2.3 to 1:2.5.
- Add the composite catalyst system of tetrabutyl titanate and p-toluenesulfonic acid (3:1 mass ratio) at a dosage of 0.8%–1.2% of the total reactant mass.
- Heat the mixture to 120–130 °C with continuous stirring.
- Maintain this temperature for approximately 1.5 hours to remove about 85% of the water generated during the reaction via the water separator.

Stage 2: High-Temperature Esterification

- Increase the reaction temperature to 160–170 °C.
- Continue the reaction for approximately 3 hours, continuously removing water.



Monitor the reaction progress by measuring the acid value of the reaction mixture. The
esterification is considered complete when the acid value is less than 2 mg KOH/g.

Post-Treatment and Purification:

- Cool the crude ester to room temperature.
- Alkali Washing: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acidic catalysts.
- Water Washing: Rinse with deionized water until the pH of the aqueous layer is neutral to remove any salts.
- Vacuum Distillation: Transfer the washed ester to a vacuum distillation apparatus. Conduct the distillation under a vacuum of 0.095 MPa.
- Collect the fraction distilling at 240–250 °C to obtain high-purity dioctyl adipate.

Protocol 2: Synthesis of Diisodecyl Adipate (DIDA) using a Titanate Catalyst

This protocol describes a method for producing DIDA, an environmentally friendly plasticizer.[5]

Materials:

- Adipic Acid
- Decyl Alcohol
- Tetraisobutyl titanate (or other titanate ester)
- Nitrogen gas

Equipment:

 Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal under reduced pressure.



- Metering tank for alcohol
- Heating system

Procedure:

- Charge the reaction kettle with a metered amount of decyl alcohol.
- Under stirring and a nitrogen blanket, add adipic acid.
- Add the tetraisobutyl titanate catalyst (e.g., 3 kg of catalyst for 1.5 tonnes of adipic acid).
- Steadily raise the temperature.
- When the temperature reaches 210°C, add an excess of 20% decyl alcohol.
- Control the system pressure at 60-120 kPa.
- Raise the temperature to 240–260°C and maintain it for 3-4 hours for the esterification reaction to proceed in a gasified state.
- Monitor the reaction by taking samples and analyzing the acid value. The reaction is considered complete when the acid value is less than 0.2 mgKOH/g.
- Upon completion, cool the reactor and proceed with purification steps such as distillation to remove unreacted alcohol and the catalyst.

Protocol 3: Enzymatic Synthesis of Di(2-ethylhexyl) Adipate

This protocol outlines a greener synthesis route using an immobilized lipase.[7]

Materials:

- Adipic Acid
- 2-Ethylhexanol



Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Equipment:

- Round-bottom flask
- Magnetic stirrer and hotplate
- Vacuum pump and vacuum gauge
- Condenser to collect water

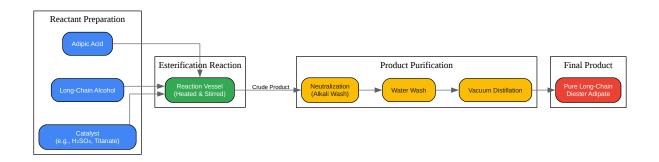
Procedure:

- Add adipic acid and 2-ethylhexanol to the round-bottom flask.
- Add the immobilized Candida antarctica lipase B.
- Heat the reaction mixture to 50 °C with continuous stirring.
- Apply a reduced pressure of 6.7 kPa to facilitate the removal of water produced during the esterification.
- Allow the reaction to proceed for 3 hours.
- After the reaction is complete, the enzyme can be recovered by filtration for potential reuse.
- The product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

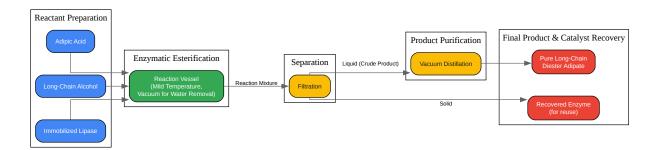
The following diagrams illustrate the general workflows for the synthesis of long-chain diester adipates.





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Caption: General workflow for the direct esterification synthesis of long-chain diester adipates.



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